Genotype 1a/1b Potency vs. Dasabuvir
In HCV subgenomic replicon assays, JTK-853 demonstrates an EC50 of 0.035 μM against genotype 1b (Con1 strain), which is comparable to Dasabuvir's reported EC50 of 1.8 nM (0.0018 μM) [1]. However, against genotype 1a (H77 strain), JTK-853's EC50 is 0.38 μM, which is significantly higher than Dasabuvir's 7.7 nM (0.0077 μM) [2]. This indicates a more pronounced genotype 1a/1b potency differential for JTK-853 (approximately 11-fold) compared to Dasabuvir (approximately 4-fold).
| Evidence Dimension | Antiviral Potency (EC50) in HCV Replicon Cells |
|---|---|
| Target Compound Data | Genotype 1b: 0.035 μM; Genotype 1a: 0.38 μM |
| Comparator Or Baseline | Dasabuvir: Genotype 1b EC50 = 1.8 nM (0.0018 μM); Genotype 1a EC50 = 7.7 nM (0.0077 μM) |
| Quantified Difference | JTK-853 1b EC50 is 19-fold higher (less potent) than Dasabuvir. JTK-853 1a/1b ratio is ~11, Dasabuvir's is ~4. |
| Conditions | HCV subgenomic replicon assay, genotype 1a (H77) and 1b (Con1) strains |
Why This Matters
The stark potency difference between genotypes 1a and 1b for JTK-853 suggests it may be preferentially suited for studies or therapeutic contexts targeting genotype 1b infection, whereas Dasabuvir offers more balanced potency across both subtypes.
- [1] Ando I, Adachi T, Ogura N, Toyonaga Y, Sugimoto K, Abe H, Kamada M, Noguchi T. Preclinical characterization of JTK-853, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrob Agents Chemother. 2012 Aug;56(8):4250-6. View Source
- [2] Kati W, Koev G, Irvin M, Beyer J, Liu Y, Krishnan P, et al. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor. Antimicrob Agents Chemother. 2015 Mar;59(3):1505-11. View Source
